molecular formula C7H7Cl2NOSi B14284371 CID 78061093

CID 78061093

Cat. No.: B14284371
M. Wt: 220.12 g/mol
InChI Key: YFAMEOXVOIXQLG-UHFFFAOYSA-N
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Description

The compound with the identifier “CID 78061093” is a chemical entity listed in the PubChem database PubChem is a comprehensive resource for chemical information, providing details on the structure, properties, and biological activities of chemical compounds

Chemical Reactions Analysis

CID 78061093 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may utilize reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions may involve nucleophiles or electrophiles, depending on the specific reaction mechanism. The major products formed from these reactions vary based on the specific reagents and conditions used.

Scientific Research Applications

CID 78061093 has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology, it could be studied for its potential biological activities, such as enzyme inhibition or receptor binding. In medicine, this compound may be investigated for its therapeutic potential in treating various diseases. Additionally, in industry, this compound could be utilized in the development of new materials or as a component in manufacturing processes.

Mechanism of Action

The mechanism of action of CID 78061093 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied. Understanding the mechanism of action is crucial for elucidating the compound’s potential therapeutic applications and for designing more effective derivatives.

Comparison with Similar Compounds

CID 78061093 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties, but this compound may exhibit distinct biological activities or reactivity profiles. By comparing this compound with related compounds, researchers can gain insights into its specific advantages and potential applications. Some similar compounds may include those with analogous functional groups or similar molecular frameworks.

Properties

Molecular Formula

C7H7Cl2NOSi

Molecular Weight

220.12 g/mol

InChI

InChI=1S/C7H7Cl2NOSi/c8-7(9)12-5-10-4-2-1-3-6(10)11/h1-4,7H,5H2

InChI Key

YFAMEOXVOIXQLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C=C1)C[Si]C(Cl)Cl

Origin of Product

United States

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